molecular formula C9H6BrN3 B3378232 2-(6-Bromopyridin-2-yl)pyrimidine CAS No. 139755-56-9

2-(6-Bromopyridin-2-yl)pyrimidine

Cat. No. B3378232
CAS RN: 139755-56-9
M. Wt: 236.07 g/mol
InChI Key: NOPPPZDYGYILNO-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)pyrimidine is a disubstituted pyridine used as a building block in the preparation of nitrogen-containing bicyclic and polycyclic compounds . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of 2-(6-Bromopyridin-2-yl)pyrimidine derivatives involves the design and preparation of novel heterocyclic compounds with potential biological activities . The process includes the evaluation of their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2′-bis-pyridines are scarce .


Molecular Structure Analysis

The molecular structure of 2-(6-Bromopyridin-2-yl)pyrimidine is characterized by a pyridine linked to a pyrimidine by a bond . The dihedral angle between the benzene and pyridine rings is 30.4° .


Chemical Reactions Analysis

The chemical reactions involving 2-(6-Bromopyridin-2-yl)pyrimidine are complex. For instance, an electron-withdrawing substituent at the 6-position of 2-pyridyl boronic acid results in protodeboronation occurring within a lower pH range than for the unsubstituted 2-pyridine .


Physical And Chemical Properties Analysis

2-(6-Bromopyridin-2-yl)pyrimidine has a molecular weight of 236.07 . It is a powder at room temperature .

Safety and Hazards

While specific safety and hazards information for 2-(6-Bromopyridin-2-yl)pyrimidine is not available, general precautions include avoiding all personal contact, including inhalation . It is recommended to use it in a well-ventilated area and prevent concentration in hollows and sumps .

Future Directions

The future directions for 2-(6-Bromopyridin-2-yl)pyrimidine research could involve addressing the challenges associated with the coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This could lead to the development of more efficient synthetic protocols and the discovery of novel therapeutic applications.

properties

IUPAC Name

2-(6-bromopyridin-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-8-4-1-3-7(13-8)9-11-5-2-6-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPPPZDYGYILNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579094
Record name 2-(6-Bromopyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromopyridin-2-yl)pyrimidine

CAS RN

139755-56-9
Record name 2-(6-Bromopyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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